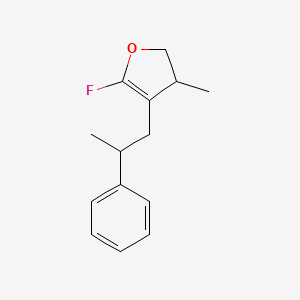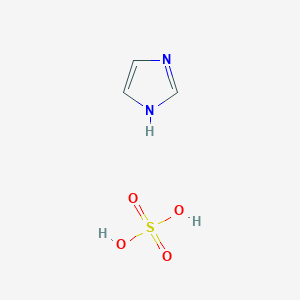
1H-imidazole;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-imidazole and sulfuric acid are two distinct compounds that, when combined, form a unique chemical entity. 1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is a versatile compound widely used in various fields due to its chemical properties. Sulfuric acid, on the other hand, is a strong mineral acid with the formula H₂SO₄. It is known for its highly corrosive nature and is used in numerous industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1H-imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia. Another common method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent .
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .
化学反応の分析
Types of Reactions
1H-imidazole undergoes various chemical reactions, including:
Oxidation: 1H-imidazole can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction of 1H-imidazole can lead to the formation of imidazoline.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
1H-imidazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Imidazole derivatives are found in many biological molecules, including histidine and histamine.
Medicine: Imidazole-based drugs are used as antifungal agents (e.g., ketoconazole) and in the treatment of various diseases.
Industry: Used in the production of polymers, dyes, and corrosion inhibitors.
作用機序
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile due to the presence of nitrogen atoms in the ring. This allows it to participate in various chemical reactions, including coordination with metal ions and acting as a base in acid-base reactions. Sulfuric acid, being a strong acid, acts as a proton donor and can catalyze various reactions by providing protons (H⁺) to reactants .
類似化合物との比較
1H-imidazole can be compared with other nitrogen-containing heterocycles such as:
Pyrrole: Similar to imidazole but contains only one nitrogen atom.
Pyrazole: Contains two adjacent nitrogen atoms in the five-membered ring.
Triazole: Contains three nitrogen atoms in the five-membered ring.
The uniqueness of 1H-imidazole lies in its balanced electronic properties and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various fields .
特性
CAS番号 |
185376-79-8 |
|---|---|
分子式 |
C3H6N2O4S |
分子量 |
166.16 g/mol |
IUPAC名 |
1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C3H4N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
InChIキー |
GEMITLJMEMBDKW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CN1.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

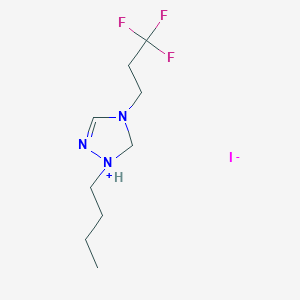
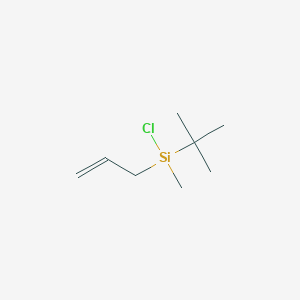
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
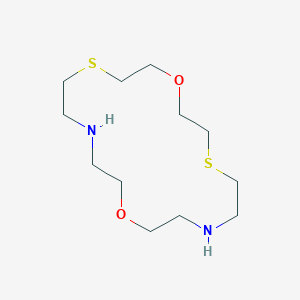

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)
